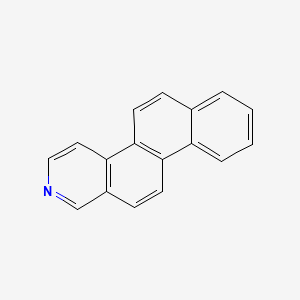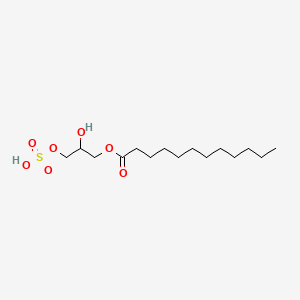
Dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester typically involves the esterification of dodecanoic acid with 2-hydroxy-3-(sulfooxy)propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2-hydroxy-3-(sulfooxy)propanol.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Substitution: The sulfooxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-hydroxy-3-(sulfooxy)propanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential antimicrobial properties and its effects on biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mecanismo De Acción
The mechanism of action of dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester involves its interaction with biological membranes and proteins. The sulfooxy group can form hydrogen bonds and electrostatic interactions with amino acid residues, affecting the structure and function of proteins. Additionally, the amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane properties and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanoic acid, 2-hydroxy-3-(sulfooxy)propyl ester: Characterized by the presence of a sulfooxy group.
Dodecanoic acid, 2-hydroxy-3-(phosphooxy)propyl ester: Contains a phosphooxy group instead of a sulfooxy group.
Dodecanoic acid, 2-hydroxy-3-(carboxyoxy)propyl ester: Contains a carboxyoxy group.
Uniqueness
The presence of the sulfooxy group in this compound imparts unique chemical properties, such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. These properties make it distinct from other similar compounds and suitable for specific applications in research and industry.
Propiedades
Número CAS |
110-24-7 |
|---|---|
Fórmula molecular |
C15H30O7S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(2-hydroxy-3-sulfooxypropyl) dodecanoate |
InChI |
InChI=1S/C15H30O7S/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-12-14(16)13-22-23(18,19)20/h14,16H,2-13H2,1H3,(H,18,19,20) |
Clave InChI |
JJSHCZQVNBDWAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COS(=O)(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


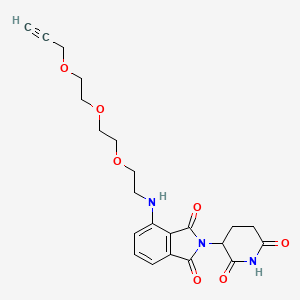
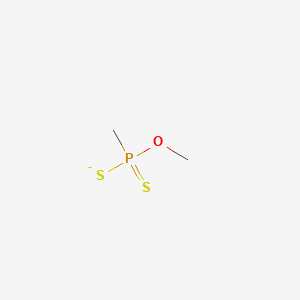
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)
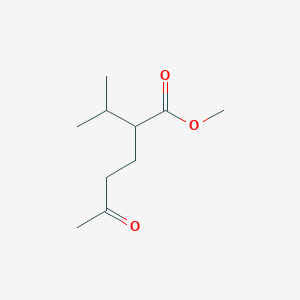
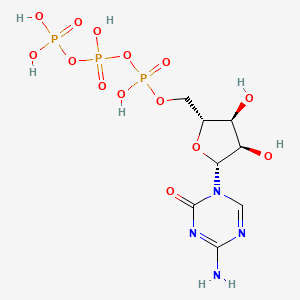
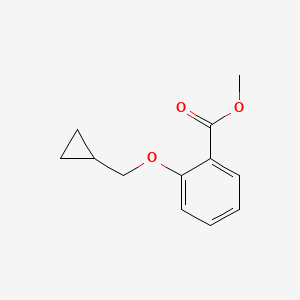
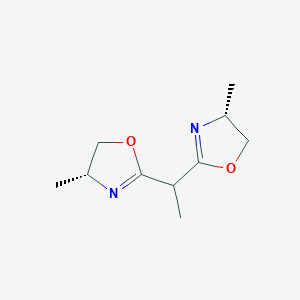
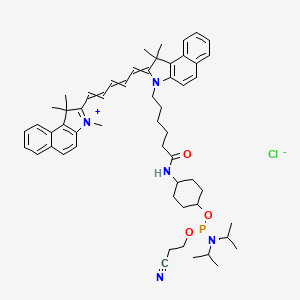
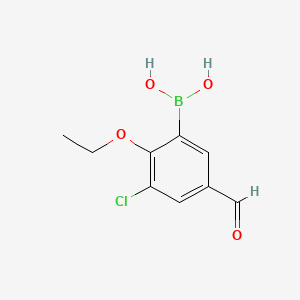
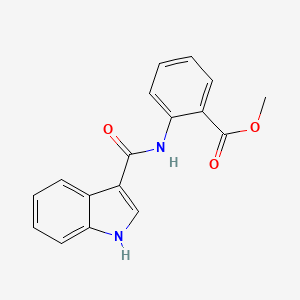
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
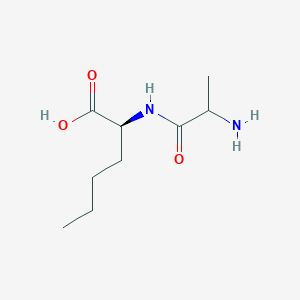
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
